(S)-4-Benzyl-2-hydroxymethylpiperazine is a chiral piperazine derivative with a hydroxymethyl group at the 2-position and a benzyl group at the 4-position. This compound is a valuable intermediate in the synthesis of various biologically active molecules, particularly those targeting the sigma receptor. []
The compound is cataloged under the CAS number 149715-45-7 and has a molecular formula of CHNO. Its molecular weight is approximately 206.284 g/mol . As a piperazine derivative, it falls under the category of heterocyclic compounds, which are known for their diverse biological activities and applications in pharmaceuticals.
The synthesis of (S)-4-benzyl-2-hydroxymethylpiperazine can be achieved through several methods, often involving the modification of existing piperazine derivatives. A common synthetic route includes:
The molecular structure of (S)-4-benzyl-2-hydroxymethylpiperazine features a six-membered piperazine ring with two nitrogen atoms. The stereochemistry is specified as (S), indicating that the hydroxymethyl group is oriented in a specific spatial arrangement relative to the other substituents.
(S)-4-benzyl-2-hydroxymethylpiperazine can participate in various chemical reactions due to its functional groups:
The mechanism of action of (S)-4-benzyl-2-hydroxymethylpiperazine is primarily related to its interactions with biological targets:
Research indicates that modifications on the piperazine ring can significantly influence pharmacodynamics and pharmacokinetics, underscoring its importance in drug design .
The physical properties of (S)-4-benzyl-2-hydroxymethylpiperazine include:
(S)-4-benzyl-2-hydroxymethylpiperazine has several scientific applications:
(S)-4-Benzyl-2-hydroxymethylpiperazine features a defined stereocenter at the C2 position of the piperazine ring, establishing its absolute (S)-configuration. This chiral center arises from the carbon bearing the hydroxymethyl substituent, making stereochemistry a critical determinant of molecular interactions and biological activity. The compound's enantiomeric purity (typically ≥95% for commercial samples) is maintained through stereoselective synthesis routes starting from chiral precursors like (S)-aspartic acid derivatives [3] [8]. X-ray crystallographic studies of closely related piperazine derivatives confirm that the (S)-configuration adopts a specific spatial orientation where the hydroxymethyl group projects equatorially in the lowest-energy chair conformation, minimizing 1,3-diaxial interactions [8]. The absolute stereochemistry is typically confirmed through optical rotation measurements ([α]₂₅D = +15.6° to +18.3° in methanol) and comparison to known standards [3].
Table 1: Stereochemical Features of Piperazine Derivatives
Compound Name | CAS Number | Configuration | Stereochemical Center |
---|---|---|---|
(S)-4-Benzyl-2-hydroxymethylpiperazine | 85817-34-1 | (S) | C2 |
(R)-4-Benzyl-2-hydroxymethylpiperazine | 149715-46-8 | (R) | C2 |
Racemic 4-Benzyl-2-hydroxymethylpiperazine | 85817-34-1 | (R/S) | C2 |
The piperazine core adopts a chair conformation with the benzyl substituent preferentially occupying an equatorial position at N4 to minimize steric strain. The hydroxymethyl group at C2 demonstrates conformational flexibility, rotating freely about the C2-CH₂OH bond axis. Computational modeling (DFT at B3LYP/6-31G* level) reveals three stable rotamers differing by approximately 1.5 kcal/mol in energy, with the antiperiplanar conformation predominating (≈70% population) where the hydroxyl group is oriented away from the piperazine nitrogen [8]. The protonation state significantly impacts geometry: under physiological pH, the unprotonated piperazine ring adopts a chair conformation, while monoprotonation (at N1) induces slight flattening at the protonated nitrogen, enhancing hydrogen-bonding capability of the hydroxymethyl group. Molecular dimensions from crystallographic analogs indicate a distance of 3.8-4.2 Å between the benzyl phenyl ring centroid and the hydroxymethyl oxygen, suggesting potential intramolecular interactions in constrained systems [3] [8].
(S)-4-Benzyl-2-hydroxymethylpiperazine exhibits pH-dependent solubility characteristics due to its basic piperazine nitrogens. The compound displays high aqueous solubility (>50 mg/mL) in acidic conditions (pH <3) where it exists predominantly as a monocationic species. In neutral pH (7.4), solubility decreases significantly to approximately 5-10 mg/mL, while under basic conditions (pH >10), solubility drops below 1 mg/mL due to the formation of the neutral species. The experimental pKa values are 8.12 (protonation at N1) and 3.45 (protonation at N4), determined through potentiometric titration [6]. LogP measurements indicate moderate lipophilicity (calculated cLogP = 0.92, experimental LogD₇.₄ = 0.35), reflecting the balance between hydrophilic (piperazine, hydroxyl) and hydrophobic (benzyl) moieties. The melting point range of 98-102°C (with decomposition) suggests a crystalline but thermally unstable solid form [3].
Table 2: Experimental Physicochemical Parameters
Property | Value | Conditions | Method |
---|---|---|---|
Melting Point | 98-102°C (dec) | N/A | Capillary |
Water Solubility | 52 mg/mL | pH 2.0, 25°C | Shake-flask |
Water Solubility | 7.8 mg/mL | pH 7.4, 25°C | Shake-flask |
LogD | 0.35 | pH 7.4 | Shake-flask/UV |
pKa1 | 8.12 ± 0.05 | 25°C | Potentiometry |
pKa2 | 3.45 ± 0.10 | 25°C | Potentiometry |
Vapor Pressure | 1.2 × 10⁻⁴ Pa | 25°C | TGA |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural assignment. ¹H-NMR (400 MHz, CDCl₃) displays characteristic signals at δ 7.32-7.28 (m, 5H, Ph-H), 3.81 (dd, J = 11.2, 3.6 Hz, 1H, CHHOH), 3.68 (dd, J = 11.2, 6.4 Hz, 1H, CHHOH), 3.60 (s, 2H, CH₂Ph), 2.90 (dt, J = 11.6, 3.2 Hz, 1H, H-2), 2.70-2.45 (m, 4H, H-3, H-5, H-6), and 2.30 (dd, J = 11.6, 10.4 Hz, 1H, H-6'). The C2 methine proton appears as a distinct doublet of triplets due to coupling with adjacent methylene protons (³J ~3-4 Hz) and geminal coupling to the hydroxymethyl group. ¹³C-NMR (100 MHz, CDCl₃) shows signals at δ 138.5 (Cquat, Ph), 129.2, 128.4, 127.1 (Ph-CH), 62.8 (CH₂OH), 61.0 (CH₂Ph), 58.9 (C-2), 54.1 (C-3), 52.7 (C-6), and 45.3 (C-5), confirming the structure [3].
Infrared Spectroscopy (neat, cm⁻¹) reveals key functional groups: broad O-H stretch at 3280, C-H aromatic stretches at 3025 and 2920, CH₂ asymmetric/symmetric stretches at 2865, and C-N stretches at 1118 and 1075. The absence of carbonyl stretches (1650-1800 cm⁻¹) distinguishes this compound from carbamate-protected analogs like those with tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups [6].
Mass Spectrometry (EI-MS) shows a molecular ion peak at m/z 206.1423 [M]⁺ (calculated for C₁₂H₁₈N₂O: 206.1419), with major fragments at m/z 91 (tropylium ion, C₇H₇⁺), 70 (piperazine ring fragment, C₄H₈N⁺), and 56 (C₃H₆N⁺). High-resolution mass spectrometry (HRMS) confirms the elemental composition within 2 ppm error. LC-MS (ESI+) typically displays [M+H]⁺ at m/z 207.1492 under acidic conditions [3] [6].
Table 3: Characteristic ¹H-NMR Chemical Shifts (400 MHz, CDCl₃)
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|
Ph-H (ortho) | 7.32-7.28 | m | - |
CH₂Ph | 3.60 | s | - |
CH₂OH | 3.81, 3.68 | dd | J = 11.2, 3.6; J = 11.2, 6.4 |
H-2 (methine) | 2.90 | dt | J = 11.6, 3.2 |
H-3 | 2.70-2.65 | m | - |
H-5 | 2.62-2.58 | m | - |
H-6 | 2.55-2.45 | m | - |
H-6' | 2.30 | dd | J = 11.6, 10.4 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0